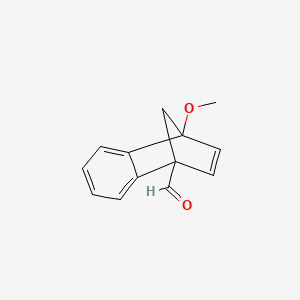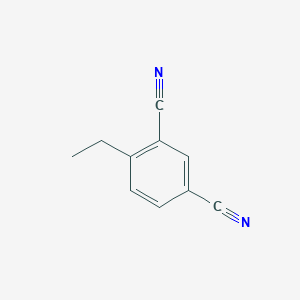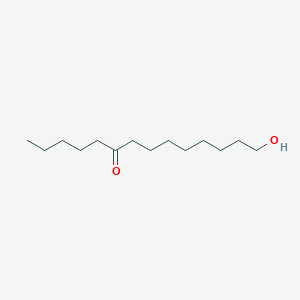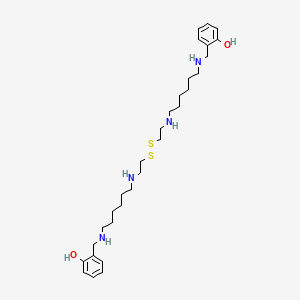
Phenol, 2,2'-(12,13-dithia-2,9,16,23-tetraazatetracosane-1,24-diyl)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2,2’-(12,13-dithia-2,9,16,23-tetraazatetracosane-1,24-diyl)bis- is a complex organic compound with the molecular formula C30H50N4O2S2 and a molecular weight of 562.885 . This compound is characterized by the presence of phenol groups and a long chain containing sulfur and nitrogen atoms, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-(12,13-dithia-2,9,16,23-tetraazatetracosane-1,24-diyl)bis- typically involves multi-step organic reactions. One common method includes the reaction of phenol derivatives with a suitable diamine and a sulfur-containing reagent under controlled conditions. The reaction is often carried out in the presence of a catalyst and requires specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is common in monitoring the production process .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,2’-(12,13-dithia-2,9,16,23-tetraazatetracosane-1,24-diyl)bis- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert quinones back to phenols using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products
The major products formed from these reactions include quinones, substituted phenols, and various derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
Phenol, 2,2’-(12,13-dithia-2,9,16,23-tetraazatetracosane-1,24-diyl)bis- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Phenol, 2,2’-(12,13-dithia-2,9,16,23-tetraazatetracosane-1,24-diyl)bis- involves its interaction with various molecular targets:
Molecular Targets: The phenol groups can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Pathways Involved: The compound may exert its effects through oxidative stress pathways, modulating the levels of reactive oxygen species (ROS) and influencing cellular redox balance.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2,2’-[1,2-ethanediylbis(nitrilomethylidyne)]bis-: Similar in structure but lacks the sulfur atoms present in Phenol, 2,2’-(12,13-dithia-2,9,16,23-tetraazatetracosane-1,24-diyl)bis-.
Bis(salicylaldehyde)ethylenediamine: Another related compound with a simpler structure and different functional groups.
Uniqueness
Phenol, 2,2’-(12,13-dithia-2,9,16,23-tetraazatetracosane-1,24-diyl)bis- is unique due to its long chain containing both sulfur and nitrogen atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Properties
CAS No. |
97125-00-3 |
|---|---|
Molecular Formula |
C30H50N4O2S2 |
Molecular Weight |
562.9 g/mol |
IUPAC Name |
2-[[6-[2-[2-[6-[(2-hydroxyphenyl)methylamino]hexylamino]ethyldisulfanyl]ethylamino]hexylamino]methyl]phenol |
InChI |
InChI=1S/C30H50N4O2S2/c35-29-15-7-5-13-27(29)25-33-19-11-3-1-9-17-31-21-23-37-38-24-22-32-18-10-2-4-12-20-34-26-28-14-6-8-16-30(28)36/h5-8,13-16,31-36H,1-4,9-12,17-26H2 |
InChI Key |
KCCRQRMNWRIRHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCCCCCNCCSSCCNCCCCCCNCC2=CC=CC=C2O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


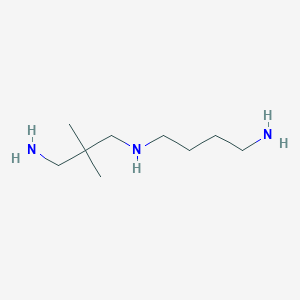
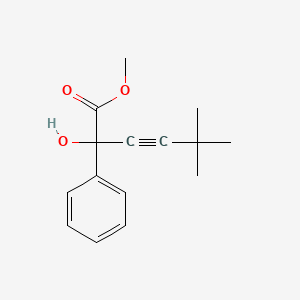
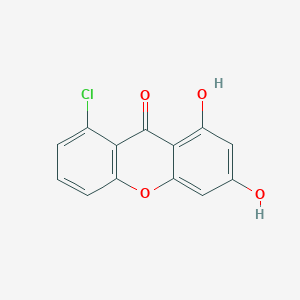
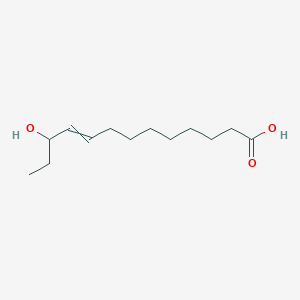

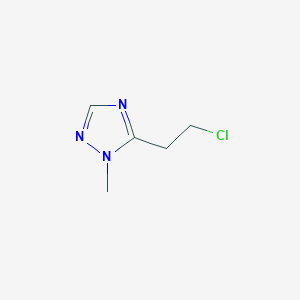


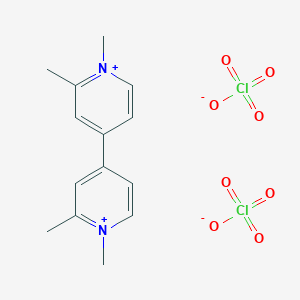

![Ethyl [(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl]acetate](/img/structure/B14344117.png)
